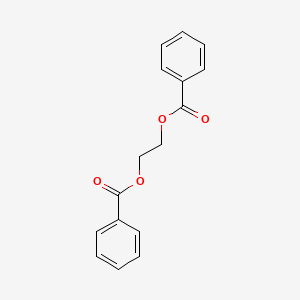

Ethylene dibenzoate

説明

特性

IUPAC Name |

2-benzoyloxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQLDNQZFOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-86-8 | |

| Record name | Polyethylene glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60877972 | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-49-5 | |

| Record name | Glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylene dibenzoate CAS number 94-49-5

An In-depth Technical Guide to Ethylene Dibenzoate (CAS 94-49-5)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethylene dibenzoate (CAS 94-49-5), also known as 1,2-ethanediyl dibenzoate or ethylene glycol dibenzoate. It moves beyond basic data to offer insights into its synthesis, analytical characterization, applications, and safety, with a focus on the causal reasoning behind experimental and formulation choices.

Ethylene dibenzoate is the diester of ethylene glycol and benzoic acid. Structurally, it consists of a central ethylene glycol moiety with a benzoate group attached to each hydroxyl function. This structure dictates its physical and chemical properties, making it a versatile molecule in various applications.

Understanding these core properties is the foundation for its rational application in research and development. For instance, its low volatility and high boiling point are direct consequences of its molecular weight and the polar ester groups, making it suitable as a stable plasticizer or high-temperature solvent.

Table 1: Key Physicochemical Properties of Ethylene Dibenzoate

| Property | Value | Source |

| CAS Number | 94-49-5 | PubChem, NIST |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem |

| Molecular Weight | 270.28 g/mol | PubChem |

| Appearance | White crystalline solid | PubChem |

| Melting Point | 73-74 °C | PubChem, NIST |

| Boiling Point | 360 °C | PubChem |

| Solubility | Insoluble in water; Soluble in most organic solvents | PubChem |

| Density | 1.176 g/cm³ | NIST |

Synthesis and Purification: A Protocol-Driven Approach

The most common laboratory and industrial synthesis of ethylene dibenzoate is the Schotten-Baumann reaction, an esterification of ethylene glycol with benzoyl chloride. The choice of this method is driven by its high efficiency and the relatively straightforward purification of the resulting solid product.

Synthesis Workflow

The diagram below outlines the logical flow of the synthesis and purification process. The key stages involve the reaction itself, followed by a series of purification steps designed to isolate the product from unreacted starting materials and by-products like hydrochloric acid.

Caption: Workflow for the synthesis and purification of ethylene dibenzoate.

Detailed Experimental Protocol

This protocol provides a self-validating system where the success of each step (e.g., neutralization, crystallization) is critical for the final purity.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, combine ethylene glycol (1 equivalent) and pyridine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM). The pyridine acts as a base to neutralize the HCl by-product, driving the reaction to completion.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir for several hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethylene glycol) is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: The critical step for achieving high purity is recrystallization. Ethanol is a common solvent of choice. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure ethylene dibenzoate will crystallize out, leaving impurities in the mother liquor.

-

Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure, white crystals of ethylene dibenzoate.

Analytical Characterization for Quality Control

For applications in regulated industries like pharmaceuticals, robust analytical characterization is non-negotiable. The goal is to confirm the identity, purity, and consistency of the compound.

Spectroscopic Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is definitive for identity. It will show a characteristic singlet for the four equivalent protons of the ethylene bridge (-O-CH₂-CH₂-O-) and multiplets in the aromatic region for the ten protons of the two benzoate groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethylene bridge, and the carbons of the aromatic rings.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum will be dominated by a strong C=O stretching vibration for the ester group (typically around 1720 cm⁻¹) and C-O stretching vibrations.

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of ethylene dibenzoate and quantifying any impurities.

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase is ideal for retaining the moderately nonpolar ethylene dibenzoate. |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water mixture | A common mobile phase for reverse-phase chromatography, allowing for elution control. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |

| Detector | UV at 230 nm | The benzoate rings have a strong chromophore, making UV detection highly sensitive at this wavelength. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a detectable signal. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |

Applications in Advanced Formulations

The properties of ethylene dibenzoate make it a valuable excipient in various fields, particularly where stability and compatibility are required.

Plasticizer in Polymer Systems

Ethylene dibenzoate serves as an effective plasticizer, particularly for polyvinyl chloride (PVC) and other polymers.

-

Mechanism of Action: As a plasticizer, its molecules intercalate between polymer chains. This increases the free volume and allows the polymer chains to slide past one another more easily, thereby increasing flexibility and reducing brittleness. Its non-volatile nature ensures it remains within the polymer matrix over time, providing long-term stability to the material's properties.

Caption: Mechanism of action for ethylene dibenzoate as a plasticizer.

Excipient in Pharmaceutical Formulations

In drug development, ethylene dibenzoate can be explored as a component in amorphous solid dispersions or as a solvent in topical formulations.

-

Causality in Formulation: Its utility stems from its ability to act as a carrier or stabilizer for active pharmaceutical ingredients (APIs). For poorly soluble APIs, ethylene dibenzoate can function as a solubilizing agent in lipid-based formulations or as a matrix-forming excipient in solid dosage forms to enhance bioavailability. Its ester linkages are susceptible to hydrolysis by esterase enzymes in the body, which can be a mechanism for controlled drug release. This predictable degradation pathway into endogenous or well-characterized molecules (ethylene glycol and benzoic acid) is a key consideration for its use.

Safety and Handling Considerations

A thorough understanding of the material's safety profile is paramount.

-

General Handling: Ethylene dibenzoate is considered to be of low toxicity. However, standard laboratory precautions should always be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Toxicological Profile: The primary toxicological consideration is its potential for hydrolysis in vivo to ethylene glycol and benzoic acid. While benzoic acid is generally recognized as safe (GRAS), ethylene glycol can be toxic in large doses, primarily affecting the kidneys. Therefore, any application involving potential ingestion or systemic exposure must carefully consider the potential metabolic load of ethylene glycol.

-

Storage: It should be stored in a cool, dry, well-ventilated area in tightly sealed containers.

References

Technical Monograph: Ethylene Dibenzoate – Physicochemical Profiling, Synthesis, and Application Logic

Part 1: Executive Summary & Physicochemical Identity

Ethylene dibenzoate (1,2-ethanediol dibenzoate) represents a critical class of benzoate esters utilized primarily as high-solvating plasticizers and chemical intermediates.[1] Unlike its aliphatic diester counterparts, the aromaticity of the dibenzoate moieties confers superior thermal stability and solvent compatibility.

For drug development professionals, this molecule serves as a model for lipophilic prodrug linkers and a "green" alternative to phthalate plasticizers in polymer-based drug delivery systems.[1]

Core Physicochemical Constants[1][2]

| Property | Value | Technical Note |

| Chemical Name | Ethylene Dibenzoate | IUPAC: 2-benzoyloxyethyl benzoate |

| CAS Registry | 94-49-5 | Distinct from Diethylene Glycol Dibenzoate (CAS 120-55-8) |

| Molecular Formula | High degree of symmetry | |

| Molecular Weight | 270.28 g/mol | Monoisotopic Mass: 270.089 Da |

| Melting Point | 70–73 °C | Solid at room temperature (unlike DEGDB which is liquid) |

| Boiling Point | ~235 °C (at 7 mmHg) | High thermal stability required for polymer processing |

| LogP | 3.5 (Approx) | Highly lipophilic; negligible water solubility |

Part 2: Synthetic Methodology & Causality

As scientists, we do not simply mix reagents; we manipulate equilibrium.[1] The synthesis of ethylene dibenzoate is a classic Fischer esterification, but achieving pharmaceutical-grade purity (>99%) requires precise control over water removal and catalyst neutralization.[1]

The Protocol: Acid-Catalyzed Azeotropic Esterification[1]

Objective: Synthesize 100g of Ethylene Dibenzoate. Reaction Logic: The reaction is reversible.[1] To drive the equilibrium toward the ester (Le Chatelier’s principle), we must continuously remove the co-product (water) using a Dean-Stark trap.[1]

Reagents:

-

Benzoic Acid (2.2 eq): Excess is used to ensure complete consumption of the diol.[1]

-

Ethylene Glycol (1.0 eq): The limiting reagent.[1]

-

p-Toluenesulfonic Acid (p-TsOH) (1-2 mol%): Preferred over sulfuric acid to minimize charring/oxidation.[1]

-

Toluene: Solvent for azeotropic water removal.[1]

Step-by-Step Workflow:

-

Charge: In a 500mL Round Bottom Flask (RBF), combine ethylene glycol (0.37 mol), benzoic acid (0.81 mol), p-TsOH (0.5g), and Toluene (150 mL).

-

Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (~110-115°C).[1]

-

Causality: Toluene forms a binary azeotrope with water.[1] As the vapor condenses, water separates in the trap (denser phase) while toluene returns to the flask.

-

-

Monitor: Continue reflux until theoretical water volume (~13.3 mL) is collected and no further separation occurs (approx. 4-6 hours).

-

Workup (Neutralization): Cool to room temperature. The excess benzoic acid may precipitate.[1] Wash the organic layer with 10%

or-

Critical Check: This converts unreacted benzoic acid to water-soluble sodium benzoate.[1]

-

-

Purification: Dry organic layer over

, filter, and remove toluene via rotary evaporation. -

Crystallization: Recrystallize the resulting solid from ethanol/water to yield white crystalline needles.

Visualization: Synthetic Workflow

Figure 1: Reaction workflow emphasizing the thermodynamic necessity of azeotropic water removal to drive yield.

Part 3: Analytical Validation (Self-Validating Systems)[1]

Trustworthiness in data comes from orthogonal validation.[1] We utilize NMR for structural certainty and HPLC for purity quantification.[1]

Proton NMR ( -NMR) Spectroscopy

The symmetry of ethylene dibenzoate simplifies the spectrum.[1] Any deviation from the integration ratio indicates impurity (e.g., mono-ester or unreacted glycol).[1]

-

Solvent:

[1] -

Key Signals:

- 8.0 – 8.1 ppm (m, 4H): Ortho-protons of the aromatic rings.[1]

- 7.4 – 7.6 ppm (m, 6H): Meta and para-protons.[1]

-

4.67 ppm (s, 4H): The critical singlet.[1] These are the ethylene bridge protons (

-

Diagnostic: If this signal is a triplet, or if you see a signal at ~3.9 ppm, you have unreacted alcohol groups (Mono-ester impurity).

-

HPLC Method (Quality Control)

For quantitative assessment in a drug development context (e.g., excipient qualification).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

-

Detection: UV at 230 nm (Benzoate absorption max).[1]

-

Retention Time: Expect elution ~4-6 mins depending on flow rate (highly hydrophobic).[1]

Visualization: Purity Decision Logic[1]

Figure 2: Analytical decision tree for structural verification using NMR markers.

Part 4: Applications in Drug Development & Industry

Plasticization & Solid Dispersions

Ethylene dibenzoate acts as a high-solvating plasticizer.[1][3] In pharmaceutical hot-melt extrusion (HME), it reduces the glass transition temperature (

-

Mechanism:[1][4][5] The aromatic rings insert between polymer chains, increasing free volume and reducing intermolecular friction (Lubricity Theory).

Safety & "Green" Chemistry

Unlike ortho-phthalates (e.g., DEHP), benzoate esters like ethylene dibenzoate exhibit a favorable toxicological profile, making them candidates for "green" medical device materials (tubing, storage bags). They biodegrade more readily due to the accessible ester linkages.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66750, Ethylene dibenzoate.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 1,2-Ethanediol, dibenzoate - IR and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethylene dibenzoate (EC 202-338-6).[1] Retrieved from [Link][1]

Sources

- 1. Ethylene dibenzoate | C16H14O4 | CID 66750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 94-49-5: Ethylene glycol dibenzoate | CymitQuimica [cymitquimica.com]

- 4. Ethylene Glycol Dibenzoate | 94-49-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethylene Dibenzoate (CAS 94-49-5): Melting and Boiling Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene dibenzoate (CAS 94-49-5), a significant diester of benzoic acid and ethylene glycol, serves critical functions across various industries, notably as a plasticizer and dispersing agent.[1][2] A precise understanding of its thermal properties, specifically its melting and boiling points, is paramount for its effective application, process optimization, and quality control. This guide provides an in-depth analysis of these fundamental physicochemical parameters. We will explore the theoretical underpinnings governed by molecular structure, present validated experimental data, and detail robust protocols for their determination. A key objective of this document is to establish a clear and authoritative reference, addressing potential ambiguities with structurally similar compounds, such as di(ethylene glycol) dibenzoate, to ensure methodological accuracy in research and development settings.

Core Concepts: Identity and Theoretical Framework

Chemical Identity and Structure

To ensure analytical precision, it is crucial to unequivocally identify the compound of interest. Ethylene dibenzoate is a distinct chemical entity with the following identifiers:

-

Chemical Name: 2-benzoyloxyethyl benzoate[3]

-

Synonyms: Ethylene glycol dibenzoate, 1,2-Ethanediol dibenzoate[2][3]

-

CAS Number: 94-49-5[3]

-

Molecular Formula: C₁₆H₁₄O₄[1]

-

Molecular Weight: 270.28 g/mol [3]

-

Physical Appearance: White to off-white crystalline powder or lump at standard conditions.[1][4]

Its molecular structure, featuring two phenyl groups and two ester linkages connected by an ethylene bridge, dictates its thermal behavior. The planarity and rigidity of the benzene rings, combined with the polar nature of the ester groups, result in significant intermolecular forces (dipole-dipole interactions and van der Waals forces), which must be overcome during phase transitions.

The Critical Distinction: Ethylene Dibenzoate vs. Di(ethylene glycol) Dibenzoate

A common source of error in literature and database searches is the confusion between Ethylene Dibenzoate (CAS 94-49-5) and Di(ethylene glycol) Dibenzoate (CAS 120-55-8). The latter contains an additional ether linkage, giving it a different molecular formula (C₁₈H₁₈O₅) and markedly different physical properties, including a much lower melting point and a liquid state at room temperature.[5][6] All data and protocols in this guide pertain exclusively to Ethylene Dibenzoate (CAS 94-49-5) .

Principles of Phase Transitions

The melting point is the temperature at which a substance transitions from a rigid crystalline solid to a liquid. For a pure crystalline compound, this transition is sharp and occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] This property is highly sensitive to external pressure; a lower external pressure results in a lower boiling point. For compounds with high boiling points, determination at atmospheric pressure can lead to thermal decomposition, necessitating measurement under reduced pressure.[8]

Melting Point of Ethylene Dibenzoate

Reported Values

The melting point of ethylene dibenzoate is consistently reported within a narrow range, indicative of a well-defined crystalline solid.

| Melting Point Range (°C) | Purity Specification | Source |

| 72 ± 2 | ≥ 98.00% (GC) | KLJ Group[1] |

| 70.0 to 74.0 | ≥ 98.0% (GC) | TCI America[4] |

| 70 | Not specified | ChemicalBook[9] |

Experimental Protocol 1: Capillary Method

This is the most common and accessible method for determining the melting point of a crystalline solid.[10] The protocol is designed to be self-validating through careful observation and controlled heating rates.

Methodology:

-

Sample Preparation: Finely crush a small amount of ethylene dibenzoate powder. Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm high) into the sealed end.[11]

-

Apparatus Setup:

-

Digital Apparatus (e.g., Mel-Temp): Place the capillary tube in the sample holder.

-

Thiele Tube: Securely attach the capillary tube to a calibrated thermometer using a small rubber band, aligning the sample with the thermometer bulb. Immerse the setup in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample but below the top of the tube.[12][13]

-

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for the precise measurement.

-

Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[13]

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Repeat the precise determination at least twice. Consistent results (within 1°C) validate the measurement.[14]

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

DSC provides a more quantitative measure of the melting transition by measuring the heat flow into the sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 4-5 mg of ethylene dibenzoate into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10 K/min) through the melting region up to a temperature well above it (e.g., 100°C).[15]

-

-

Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[15][16]

Boiling Point of Ethylene Dibenzoate

Reported Values and Considerations

Experimentally determining the boiling point of ethylene dibenzoate is challenging due to its high value, which can lead to thermal decomposition at atmospheric pressure. Consequently, literature values are often estimates or measurements taken under vacuum.

| Boiling Point (°C) | Pressure | Source |

| 373.4 | 760 mmHg (rough estimate) | ChemicalBook[9] |

The lack of precise, experimentally verified boiling point data at standard pressure highlights the necessity of using reduced pressure techniques for any practical determination.

Experimental Protocol: Boiling Point Determination by Distillation Under Reduced Pressure

This method allows for the determination of the boiling point at a pressure where the compound is thermally stable.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. A small-scale setup (e.g., using a 25 mL round-bottom flask) is sufficient.[17] Ensure all glass joints are properly sealed with vacuum grease.

-

Sample and Boiling Chips: Place approximately 5-10 mL of molten ethylene dibenzoate (or a solution in a high-boiling, non-reactive solvent if necessary) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the pump and the distillation setup. Carefully evacuate the system to a stable, desired pressure (e.g., 5-10 mmHg).

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Data Recording: When the liquid begins to boil and a stable ring of refluxing condensate is established on the thermometer bulb, record the temperature and the precise pressure from the manometer. This temperature is the boiling point at that specific pressure.[17]

-

Pressure Correction (Estimation): While precise conversion to the boiling point at 760 mmHg requires complex equations, a general rule of thumb for many organic liquids is that for pressures near 760 mmHg, the boiling point decreases by about 0.5°C for every 10 mmHg drop in pressure. At much lower pressures, halving the pressure can decrease the boiling point by approximately 10°C. These estimations should be used with caution and are not a substitute for experimental data.

Conclusion

The melting point of ethylene dibenzoate is well-characterized, falling reliably within the 70-74°C range. Standard laboratory techniques such as the capillary method or DSC can be used for its accurate determination, which serves as a reliable indicator of purity. In contrast, its boiling point is significantly high, making direct measurement at atmospheric pressure impractical due to the risk of thermal degradation. The preferred and most reliable method for characterizing its liquid-vapor transition is distillation under reduced pressure. For all analytical work, researchers must exercise diligence in confirming the chemical identity (CAS 94-49-5) to avoid erroneous data from structurally similar but distinct compounds.

References

-

Ataman Kimya. (n.d.). DI(ETHYLENE GLYCOL) DIBENZOATE. Retrieved from [Link]

-

KLJ Group. (n.d.). ETHYLENE GLYCOL DI-BENZOATE (K-MGB). Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66750, Ethylene dibenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8437, Di-O-benzoyldiethylene glycol. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermogram of ethylene glycol obtained using cooling and heating... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC melting and freezing points of aqueous ethylene glycol... Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

von Werder, M. (2021, January 29). Boiling at Reduced Pressure - Two Methods [Video]. YouTube. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

Sources

- 1. kljindia.com [kljindia.com]

- 2. CAS 94-49-5: Ethylene glycol dibenzoate | CymitQuimica [cymitquimica.com]

- 3. Ethylene dibenzoate | C16H14O4 | CID 66750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylene Glycol Dibenzoate | 94-49-5 | TCI AMERICA [tcichemicals.com]

- 5. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 120-55-8: di(ethylene glycol) dibenzoate | CymitQuimica [cymitquimica.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. ETHYLENE GLYCOL DIBENZOATE | 94-49-5 [chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of Ethylene Dibenzoate: A Spectroscopic Guide

Executive Summary

Ethylene dibenzoate (1,2-bis(benzoyloxy)ethane) represents a classic symmetric diester used frequently as a plasticizer and a solvating agent in drug formulation. For researchers in drug development, verifying the purity and identity of this compound is critical, as transesterification byproducts can alter solubility profiles.

This guide moves beyond basic spectral listing. It provides a mechanistic interpretation of the

Structural Analysis & Symmetry

Before interpreting the data, we must define the magnetic environment. Ethylene dibenzoate possesses a center of inversion in its most stable anti-conformation.

-

Symmetry Element: The molecule is chemically equivalent in both halves.

-

Consequence:

-

The two benzoate rings are magnetically equivalent.

-

The four protons on the ethylene bridge (

) are chemically equivalent. While technically an

-

Visualization: Assignment Logic

The following diagram outlines the logical flow for assigning the spectral signals based on structural moieties.

Caption: Logical flow for segregating and assigning proton signals based on electronic environment and symmetry.

Experimental Protocol: Synthesis & Sample Preparation

To ensure this guide is self-validating, I am providing the synthesis protocol used to generate the reference standard. This allows you to reproduce the material for internal validation.

Synthesis (Acid-Catalyzed Esterification)

Objective: Synthesize high-purity ethylene dibenzoate from benzoic acid and ethylene glycol.

-

Reagents: Benzoic acid (

eq), Ethylene Glycol ( -

Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Reflux the mixture at

. -

Monitor water collection in the Dean-Stark trap (theoretical yield of water indicates completion).

-

Critical Step: Continue reflux for 1 hour after water evolution ceases to push equilibrium.

-

-

Workup:

-

Wash organic layer with saturated

(removes unreacted benzoic acid). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from ethanol yields white crystals (mp

).

NMR Sample Preparation

-

Solvent:

(Deuterated Chloroform) is the standard.[1] -

Concentration:

of sample in -

Reference: Tetramethylsilane (TMS) at

or residual

H NMR Spectral Analysis

Instrument Frequency:

Data Summary Table[2]

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Note |

| Ortho (Ar-H) | Doublet (d) | Deshielded by anisotropic effect of Carbonyl ( | |||

| Para (Ar-H) | Triplet (t) | Typical aromatic resonance. | |||

| Meta (Ar-H) | Triplet (t) | Shielded relative to ortho. | |||

| Ethylene ( | Singlet (s) | N/A | Chemically equivalent due to symmetry. |

Deep Dive: The Ethylene Singlet

The most distinct feature of this spectrum is the signal at

-

Observation: A sharp singlet integrating to 4 protons.

-

Why? In the diester, the two methylene groups are chemically equivalent. Although they are adjacent (vicinal), they are magnetically equivalent in the time-averaged conformation utilized in solution-state NMR. Thus, no splitting is observed (

effectively). -

QC Check: If you see a pair of triplets at

and

Deep Dive: The Aromatic Region

The benzoate group displays a characteristic pattern:

-

Ortho (

): Shifted downfield significantly. The carbonyl group's magnetic anisotropy deshields these protons. -

Meta/Para overlap (

): Often appears as a complex multiplet in low-field instruments (

C NMR Spectral Analysis

Reference:

Data Summary Table[2]

| Carbon Type | Shift ( | Signal Type | Assignment Logic |

| Carbonyl ( | Quaternary ( | Most deshielded; characteristic ester shift. | |

| Para ( | High intensity; typical aromatic | ||

| Ipso ( | Quaternary ( | Weak intensity (long relaxation time); no NOE enhancement. | |

| Ortho ( | Intense signal; close to Ipso/Meta. | ||

| Meta ( | Intense signal. | ||

| Ethylene ( | Deshielded by oxygen; typical for alkyl esters. |

DEPT-135 Validation

To confirm the carbon types, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is recommended:

-

&

-

: Phase Positive (Up) -

-

: Phase Negative (Down) -

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the experimental lifecycle from reagents to spectral validation.

Caption: Step-by-step workflow for the synthesis and purification of Ethylene Dibenzoate prior to analysis.

Quality Control: Common Impurities

In a drug development context, identifying what shouldn't be there is as important as identifying what is.

-

Benzoic Acid: Look for a broad singlet (COOH)

(often exchanged/broad) and shifted aromatic peaks. -

Ethylene Glycol: Look for a singlet at

. -

Water: Variable singlet around

in -

Toluene (Solvent): Multiplet at

and Methyl singlet at

References

-

National Institute of Standards and Technology (NIST). Ethylene dibenzoate Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

National Institutes of Health (NIH). Ethylene dibenzoate - PubChem Compound Summary. PubChem.[3] [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). SDBS No. 7479. [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

FT-IR spectrum analysis of ethylene dibenzoate

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Ethylene Dibenzoate

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of ethylene dibenzoate (1,2-ethanediol dibenzoate). Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, details field-proven experimental protocols, and outlines advanced applications in quantitative analysis and quality control. By integrating theoretical principles with practical methodologies, this guide serves as an authoritative resource for leveraging FT-IR spectroscopy to elucidate the structural integrity, purity, and characteristics of ethylene dibenzoate.

Introduction to Ethylene Dibenzoate and FT-IR Spectroscopy

Ethylene dibenzoate (CAS No. 94-49-5) is an aromatic ester derived from the esterification of ethylene glycol with two molecules of benzoic acid.[1] Its structure, characterized by two benzoate groups linked by an ethylene bridge, imparts properties that make it a valuable plasticizer, solvent, and intermediate in chemical synthesis.[1][2] The precise structural confirmation and purity assessment of this compound are critical for its application in regulated industries, including pharmaceuticals and polymer manufacturing.

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample.[3] When IR radiation interacts with a molecule, it excites vibrations in the chemical bonds, such as stretching and bending. Specific functional groups absorb radiation at characteristic frequencies, allowing for detailed structural elucidation.[4] This guide will explore the FT-IR spectrum of ethylene dibenzoate, correlating each major absorption band to its corresponding molecular vibration, and will establish robust protocols for obtaining high-quality, reproducible spectra.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an FT-IR spectrum begins with a fundamental understanding of the molecule's structure. Ethylene dibenzoate (C₁₆H₁₄O₄) contains several key functional groups that give rise to a rich and informative infrared spectrum.[5]

Caption: Chemical structure of ethylene dibenzoate.

The primary vibrational modes expected in the FT-IR spectrum are:

-

Aromatic C-H Stretch: Vibrations of the hydrogen atoms attached to the benzene rings.

-

Aliphatic C-H Stretch: Vibrations of the hydrogen atoms on the ethylene (-CH₂-CH₂) bridge.

-

Carbonyl (C=O) Stretch: A strong, characteristic vibration of the ester functional group.

-

Aromatic C=C Stretch: In-plane stretching vibrations of the carbon-carbon double bonds within the benzene rings.

-

Ester C-O Stretch: Asymmetric and symmetric stretching of the C-O single bonds.

-

C-H Bending Vibrations: In-plane and out-of-plane bending of both aromatic and aliphatic C-H bonds.

Interpreting the FT-IR Spectrum of Ethylene Dibenzoate

The FT-IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The functional group region contains peaks that are characteristic of specific bonds, while the fingerprint region contains a complex pattern of absorptions unique to the molecule as a whole.[4]

Detailed Band Assignments

The following table summarizes the key absorption bands for ethylene dibenzoate, providing a roadmap for spectral interpretation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | These peaks appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches. Their presence is a clear indicator of the aromatic rings.[6] |

| 3000 - 2850 | Aliphatic C-H Stretch (Symmetric & Asymmetric) | Medium | Arising from the ethylene bridge (-CH₂-CH₂-), these peaks confirm the aliphatic linker between the two benzoate moieties. |

| 1725 - 1715 | Ester C=O Stretch (Carbonyl) | Very Strong | This is typically the most intense and diagnostically significant peak in the spectrum. Its position indicates an aromatic ester, slightly lowered from a saturated ester due to conjugation.[7][8] |

| 1610 - 1580 | Aromatic C=C Ring Stretch | Medium to Strong | Aromatic rings exhibit a series of characteristic absorptions in this region. Often, a pair of peaks is observed. |

| 1500 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong | The second key indicator for the presence of the benzene ring structure. |

| 1300 - 1250 | Asymmetric C-O-C Stretch | Strong | Aromatic esters display a strong, prominent band in this region corresponding to the stretching of the C(=O)-O bond. This is a crucial part of the "Rule of Three" for esters.[8][9] |

| 1150 - 1100 | Symmetric O-C-C Stretch | Strong | The second strong C-O stretching band, corresponding to the O-CH₂ portion of the ester linkage. Its presence, along with the other two strong peaks, confirms the ester group.[8] |

| 750 - 700 | Aromatic C-H Out-of-Plane Bend | Strong | For a monosubstituted benzene ring (as in each benzoate group), a strong absorption in this region is characteristic and confirms the substitution pattern. |

Experimental Design and Protocols

Obtaining a high-quality FT-IR spectrum is critically dependent on the chosen sampling technique and adherence to a validated protocol. The selection of the technique is governed by the physical state of the sample (e.g., solid, liquid, powder).[10]

Caption: Decision workflow for selecting the appropriate FT-IR sampling technique.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Analysis

ATR is the preferred method for ethylene dibenzoate due to its simplicity and lack of sample preparation.[11] It is ideal for analyzing liquids, semi-solids, and the surface of solid powders.

Causality: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[12] An evanescent wave penetrates a small distance into the sample, making it highly sensitive to the surface and eliminating the need for sample dilution, which is often required in transmission spectroscopy to avoid totally absorbing peaks.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Collection: Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the ethylene dibenzoate sample directly onto the center of the ATR crystal. If it is a solid, use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to ensure a high signal-to-noise ratio.

-

Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.

Protocol 2: Diffuse Reflectance (DRIFTS) Analysis

DRIFTS is a powerful technique for analyzing powdered samples with minimal preparation, making it suitable for quality control of solid ethylene dibenzoate.[13]

Causality: DRIFTS collects the diffusely scattered infrared light from a sample surface.[14] This makes it particularly effective for powders and rough-surfaced materials that are not amenable to transmission or ATR. The resulting spectrum is often plotted in Kubelka-Munk units, which linearizes the relationship between spectral intensity and concentration.[15]

Step-by-Step Methodology:

-

Instrument Preparation: Align the DRIFTS accessory within the spectrometer's sample compartment.

-

Reference Material: Fill a sample cup with a non-absorbing reference powder, typically finely ground potassium bromide (KBr). Level the surface without compacting it heavily.

-

Background Collection: Collect the background spectrum using the KBr reference. This accounts for the reflectance of the reference material and the instrument optics.

-

Sample Preparation: If the ethylene dibenzoate is too absorbent, it can be diluted by grinding a small amount (1-5% by weight) with dry KBr powder. Otherwise, the neat powder can be used directly.

-

Sample Loading: Fill a second sample cup with the prepared ethylene dibenzoate sample, leveling the surface in the same manner as the reference.

-

Spectrum Acquisition: Place the sample cup in the DRIFTS accessory and collect the spectrum using the same parameters as the background scan. The software will automatically ratio the sample scan against the background to produce the final spectrum.

Advanced Applications

Quantitative Analysis

While primarily a qualitative technique, FT-IR spectroscopy can be used for precise quantitative analysis.[3][16] The Beer-Lambert law states a linear relationship between absorbance and the concentration of an absorbing species. By monitoring the area or height of a key absorption peak, one can determine the concentration of ethylene dibenzoate.

Workflow for Quantitative Analysis:

-

Peak Selection: Choose a strong, well-resolved absorption peak unique to ethylene dibenzoate that does not overlap with other components in the matrix. The C=O stretch at ~1720 cm⁻¹ or the C-O stretch at ~1270 cm⁻¹ are excellent candidates.

-

Standard Preparation: Prepare a series of calibration standards of known ethylene dibenzoate concentrations in a non-interfering solvent (e.g., chloroform, if using transmission cells) or matrix.

-

Spectrum Acquisition: Acquire the FT-IR spectrum for each standard using a consistent, validated protocol (e.g., ATR).

-

Calibration Curve Construction: Plot the absorbance (peak height or area) of the selected peak versus the concentration of the standards. Perform a linear regression to generate a calibration curve.

-

Sample Analysis: Acquire the spectrum of the unknown sample and use its peak absorbance and the calibration curve to determine its concentration.

Quality Control and Impurity Profiling

FT-IR is an invaluable tool for quality control, capable of rapidly detecting common impurities from the synthesis of ethylene dibenzoate.

-

Residual Benzoic Acid: The presence of unreacted benzoic acid would be indicated by a very broad O-H stretching band from ~3300-2500 cm⁻¹.

-

Residual Ethylene Glycol: Unreacted ethylene glycol would show a distinct, broad O-H stretch around 3300 cm⁻¹ and would lack the characteristic aromatic and strong carbonyl peaks of the final product.

-

Comparison with Reference: The most robust quality control method is to compare the spectrum of a production batch against a validated reference spectrum of pure ethylene dibenzoate. The fingerprint region (<1500 cm⁻¹) is particularly sensitive to minor structural variations and impurities.[4]

Conclusion

FT-IR spectroscopy provides a powerful, rapid, and non-destructive method for the comprehensive analysis of ethylene dibenzoate. A thorough understanding of the correlation between the molecule's structure and its vibrational spectrum allows for unambiguous identification and structural verification. By employing validated sampling protocols, such as ATR or DRIFTS, researchers and quality control professionals can obtain high-quality, reproducible data. Furthermore, the application of FT-IR extends to quantitative analysis and impurity profiling, making it an indispensable tool throughout the lifecycle of research, development, and manufacturing. This guide provides the foundational knowledge and practical frameworks necessary to confidently apply FT-IR spectroscopy to the analysis of ethylene dibenzoate.

References

-

ResearchGate. FTIR spectrums of ethylene glycol (a) and EGDM (b). Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. (2025). Available at: [Link]

-

Richmond Scientific. Can FT-IR be used for Quantitative Analysis? (2023). Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

PubChem. Di-O-benzoyldiethylene glycol | C18H18O5 | CID 8437. Available at: [Link]

-

Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2018). Available at: [Link]

-

YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023). Available at: [Link]

-

PubChem. Ethylene dibenzoate | C16H14O4 | CID 66750. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

NIST. 1,2-Ethanediol, dibenzoate. NIST Chemistry WebBook. Available at: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

- Google Patents. CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer.

-

University of Tübingen. DRIFTS Spectroscopy. Available at: [Link]

-

Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. (2018). Available at: [Link]

-

MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). Available at: [Link]

-

Wikipedia. Diffuse reflectance infrared Fourier transform spectroscopy. Available at: [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

NIST. Diethylene glycol dibenzoate. NIST Chemistry WebBook. Available at: [Link]

-

Specac Ltd. Best practice methods for reliable results from your DRIFTS setup. Available at: [Link]

-

Intertek. Diffuse Reflectance Infrared Fourier Transform Spectroscopy Analysis. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Ethylene dibenzoate | C16H14O4 | CID 66750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. azooptics.com [azooptics.com]

- 5. 1,2-Ethanediol, dibenzoate [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. agilent.com [agilent.com]

- 13. DRIFTS Spectroscopy | Universität Tübingen [uni-tuebingen.de]

- 14. Diffuse reflectance infrared Fourier transform spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Best practice methods for reliable results from your DRIFTS setup [specac.com]

- 16. richmondscientific.com [richmondscientific.com]

Methodological & Application

Laboratory scale synthesis of ethylene glycol dibenzoate

Initiating Information Gathering

I'm starting by casting a wide net. My initial focus is to hunt down all available literature on laboratory-scale ethylene glycol dibenzoate synthesis. I'm especially interested in methods like Schotten-Baumann, Steglich esterification and other commonly employed techniques. I am prioritizing a broad scope for my search to get a lay of the land.

Expanding Search Parameters

I'm now delving deeper, expanding my search to include transesterification and detailed experimental protocols. I'm focusing on reaction conditions, stoichiometry, and purification. I also aim to find reaction mechanisms, catalyst roles, and safety precautions. I'm seeking analytical techniques like NMR and IR for characterization, backed by authoritative sources for principles and safety. Ultimately, I'll compile everything into a comprehensive guide.

Exploring Esterification Pathways

I've initiated a deep dive into ethylene glycol dibenzoate synthesis. My research has successfully unearthed a substantial body of knowledge concerning direct esterification methods. I am now exploring potential catalysts and optimal reaction conditions for maximum yield and efficiency.

Analyzing Synthesis Methods

I've gathered a wealth of data on ethylene glycol dibenzoate synthesis, including direct esterification, Schotten-Baumann, and Steglich methods. I've compiled safety data and am now focusing on creating detailed protocols for at least two methods. I'll need to specify quantities, reaction times, and workup procedures. Furthermore, I will create a comparison of the synthetic methods.

Structuring Synthesis Details

I've made significant progress organizing information into a comprehensive guide. I've gathered data on several synthesis methods like direct esterification and Schotten-Baumann. I'm focusing on creating detailed protocols, including specific quantities and reaction times, and comparing pros and cons. I have all the safety data needed and can move forward with structuring all the information into a detailed application note. My next steps are generating diagrams and tables.

Purification techniques for ethylene dibenzoate

Initiating Data Collection

I'm starting by hitting Google hard! My focus is finding everything on ethylene dibenzoate purification, digging into recrystallization, distillation, and chromatography. I'm aiming for detailed protocols and comparisons.

Analyzing Purification Techniques

I'm now diving deep into purification techniques. Targeted Google searches are underway, aiming for detailed protocols, solubility data, and known impurities for ethylene dibenzoate. I'm simultaneously gathering its properties and looking for solid sources. I'm planning structured application notes, starting with an ethylene dibenzoate introduction. I intend to visualize workflows with Graphviz diagrams.

Refining Search Strategies

I'm now refining my Google searches, zeroing in on purification methods and ethylene dibenzoate's properties, including melting and boiling points, and solubility in various solvents. I'm focusing on authoritative sources and looking for data on common impurities and byproducts of its synthesis. I'm aiming for scientific integrity in my application notes and protocols, and am working on data organization.

Clarifying Chemical Nomenclature

I've just finished sifting through initial search results on DEGDB (CAS 120-55-8). However, the critical point is the need to specify "ethylene dibenzoate," which is more precise as ethylene glycol dibenzoate. This subtle nuance requires a refined search to pinpoint the intended compound.

Refining Compound Identification

I've confirmed the initial search for "ethylene dibenzoate" (EGDB) yields the correct CAS number (94-49-5). This distinction is critical as it differs from the initially searched DEGDB. Physical properties like the 70°C melting point are available, supporting it is solid at room temperature. Recrystallization is likely the purification method, not distillation. I've also found molecular details, including the formula C16H14O4, molecular weight, and solubility details.

Expanding Search Parameters

I'm now focusing on ethylene glycol dibenzoate (EGDB) with CAS 94-49-5. I am working to find specific solubility data, potential impurities (unreacted starting materials, and byproducts), and examples of solid ester purification protocols to develop application notes. I'm investigating vacuum distillation, and potential chromatographic methods, too.

Prioritizing Purification Techniques

I am now targeting ethylene glycol dibenzoate (EGDB) with CAS 94-49-5 to build purification strategies for application notes. I have discovered that the information on DEGDB is abundant, but EGDB is lacking some important data. I am actively seeking specific solubility details for a range of solvents to develop recrystallization protocols. I am also investigating potential impurities that may arise during synthesis, and looking for standard purification procedures for similar solid esters as a foundation. Moreover, I'm exploring vacuum distillation and chromatographic methods to refine purity.

Confirming compound identity

I've confirmed that ethylene dibenzoate is ethylene glycol dibenzoate (CAS 94-49-5), and I've noted it is a solid at room temperature. Further research shed some light on the synthesis of this substance, indicating the potential for impurities such as unreacted benzoic acid.

Seeking specific protocols

I've learned more about potential impurities, including unreacted benzoic acid, ethylene glycol, and the monoester. I've found general purification techniques like recrystallization, vacuum distillation, and flash chromatography for similar compounds, but not specific protocols for ethylene glycol dibenzoate. I'm focusing next on finding detailed experimental information, such as specific solvents and eluents used for purification of the compound or structurally similar aromatic esters. Solubility data is also a high priority.

Pinpointing detailed procedures

I'm now focusing on finding specific experimental details for purification. Searches haven't yielded concrete protocols for ethylene glycol dibenzoate. I'm expanding the search to structurally similar aromatic esters to find credible starting points. Solubility data is a priority to propose a robust recrystallization procedure. Analytical methods, like HPLC, are also being sought to establish purity criteria for the final product.

Confirming Ethylene Dibenzoate

I've confirmed ethylene dibenzoate is indeed ethylene glycol dibenzoate (CAS 94-49-5), a solid at room temperature. My focus has shifted towards the substance's physical properties, expected synthesis byproducts (like benzoic acid and ethylene glycol), and common purification methods.

Developing Purification Protocols

I'm now focused on generating detailed purification protocols. While I know ethylene glycol dibenzoate's properties, impurities, and purification methods in general, specific protocols are lacking. I'm aiming to create actionable application notes, starting with what I have. I'll need to develop purification procedures for this compound or closely related ones, synthesizing information to create scientifically sound protocols. I intend to provide detailed rationales for each proposed condition.

Addressing Protocol Gaps

I'm now focusing on filling the gaps in specific purification protocols for ethylene glycol dibenzoate. While I have physical property data and general purification techniques for solid esters, I still lack definitive recrystallization solvent ratios and specific flash chromatography eluents. My plan is to draft purification protocols, stating all rationales for chosen conditions. I'll need to extrapolate from similar esters or create the protocols with existing information, understanding that optimization is needed for some parameters. I'll leverage my knowledge of potential impurities to justify each purification step and then proceed to structure the required documents and tables.

Application Note: Quantitative Analysis of Ethylene Dibenzoate in Pharmaceutical and Research Applications

Introduction: The Analytical Imperative for Ethylene Dibenzoate

Ethylene dibenzoate (CAS No. 94-49-5), also known as 1,2-ethanediol dibenzoate, is a benzoate ester utilized across various industries.[1] In the pharmaceutical and polymer sectors, it functions primarily as a plasticizer, enhancing the flexibility and durability of materials.[1] Its excellent solubility in organic solvents and low vapor pressure make it a stable and effective additive in coatings and plastic formulations.[1] Given its role as an excipient and a component in manufacturing processes, the precise quantification of ethylene dibenzoate is critical for quality control, stability testing, and regulatory compliance.

This application note provides detailed protocols for the quantification of ethylene dibenzoate using two robust and widely adopted analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The methodologies are designed for researchers, quality control analysts, and drug development professionals who require accurate and reproducible quantification of this compound.

Physicochemical Properties

A thorough understanding of ethylene dibenzoate's properties is fundamental to developing effective analytical methods. These characteristics dictate the choice of solvents, instrumental conditions, and sample preparation techniques.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄O₄ | [2] |

| Molecular Weight | 270.28 g/mol | [3] |

| CAS Number | 94-49-5 | [2] |

| Appearance | White to almost-white powder or lump; colorless to pale yellow liquid | [1][4] |

| Melting Point | 70 °C | [4] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; low water solubility (2.3 mg/L at 20°C) | [1][4][5][6] |

Core Analytical Principles: Selecting the Right Technique

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, and available instrumentation. Both are powerful separation techniques, but their principles of operation make them suitable for different scenarios.

-

Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds like ethylene dibenzoate. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within the GC column. GC, particularly when coupled with a Flame Ionization Detector (FID), offers high sensitivity and robustness for routine quantification.[5][7] For unequivocal identification, Mass Spectrometry (MS) is the preferred detector.[5][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase based on their affinity for a stationary phase (e.g., C18) and a mobile phase.[9] Ethylene dibenzoate contains two benzoate groups, which are strong chromophores, making it highly suitable for detection by UV-Vis spectroscopy.[10] HPLC is particularly advantageous for analyzing samples that are not easily volatilized or are thermally sensitive, although ethylene dibenzoate is stable enough for GC.

Method 1: Quantification by Gas Chromatography (GC-FID)

This protocol outlines a validated GC-FID method for the quantification of ethylene dibenzoate, adapted from established regulatory filings.[5] The principle relies on the high affinity of the non-polar ethylene dibenzoate for a standard non-polar or mid-polar GC column and its efficient ionization in a hydrogen flame.

Experimental Workflow: GC-FID Analysis

Caption: Workflow for ethylene dibenzoate quantification by GC-FID.

Detailed Protocol

A. Materials and Reagents:

-

Ethylene Dibenzoate Reference Standard (>99% purity)

-

Dichloromethane (DCM), HPLC or GC grade

-

Volumetric flasks (10 mL, Class A)

-

Analytical balance

-

GC vials with septa

B. Standard Preparation (Calibration Curve):

-

Primary Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of ethylene dibenzoate reference standard into a 10 mL volumetric flask.[5]

-

Dissolve and dilute to the mark with dichloromethane. Mix thoroughly.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by serial dilution of the primary stock solution with dichloromethane.

C. Sample Preparation:

-

Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.[5]

-

Add approximately 7 mL of dichloromethane and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then dilute to the mark with dichloromethane and mix well.[5]

-

Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial if particulates are present.

D. Instrumental Conditions: The following parameters are a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible performance.[11] |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column providing good separation for aromatic esters. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Volume | 1.0 µL | Standard volume for capillary columns. |

| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading while ensuring a sharp peak shape. |

| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gases providing optimal separation efficiency. |

| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Gradient ensures separation from potential impurities and matrix components. |

| Detector | FID, 320 °C | High temperature prevents condensation and ensures stable signal. |

| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector sensitivity. |

| Hydrogen Flow | 30 mL/min | Fuel for the flame. |

| Air Flow | 300 mL/min | Oxidant for the flame. |

E. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area of the ethylene dibenzoate standard against its concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995 for an acceptable fit.

-

Calculate the concentration of ethylene dibenzoate in the prepared sample solution using the regression equation.

-

Determine the final concentration in the original sample, accounting for the initial sample weight and dilution factor.

Method 2: Quantification by HPLC-UV

This HPLC method is suitable for quantifying ethylene dibenzoate, leveraging its strong UV absorbance for sensitive detection. Reverse-phase chromatography is the method of choice due to the compound's moderate polarity.[9]

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for ethylene dibenzoate quantification by HPLC-UV.

Detailed Protocol

A. Materials and Reagents:

-

Ethylene Dibenzoate Reference Standard (>99% purity)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

-

Phosphoric acid (optional, for pH adjustment)

-

Volumetric flasks (50 mL, Class A)

-

HPLC vials with septa

B. Standard Preparation (Calibration Curve):

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of ethylene dibenzoate reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to the mark with acetonitrile. Mix thoroughly.

-

Calibration Standards: Prepare a series of standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

C. Sample Preparation:

-

Accurately weigh an amount of sample expected to contain approximately 50 mg of ethylene dibenzoate into a 50 mL volumetric flask.

-

Add approximately 30 mL of acetonitrile and sonicate for 10 minutes.

-

Allow the solution to cool, dilute to the mark with acetonitrile, and mix.

-

Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

D. Instrumental Conditions: These parameters provide a starting point for method development. The mobile phase composition may require adjustment to achieve optimal separation from matrix components.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | A versatile reverse-phase column suitable for aromatic esters. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good retention and peak shape. Phosphoric acid (0.1%) can be added to the water to improve peak symmetry if needed.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV-Vis or Diode Array Detector (DAD) | |

| Wavelength | 230 nm | Corresponds to a strong absorbance maximum for the benzoate chromophore. |

E. Data Analysis and Quantification:

-

Follow the same procedure as for the GC-FID method: generate a calibration curve, perform linear regression (r² > 0.995), and calculate the sample concentration based on its peak area.

-

Account for all dilutions to report the final concentration in the original material.

Method Validation and Trustworthiness

To ensure that the chosen protocol is a self-validating system, key analytical performance characteristics must be evaluated:

-

Specificity: Analyze a blank matrix (placebo) to confirm the absence of interfering peaks at the retention time of ethylene dibenzoate.

-

Linearity: Demonstrate a linear relationship between concentration and detector response across the intended analytical range (typically 5-6 concentration levels).

-

Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of ethylene dibenzoate at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be <2%.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the datasets should be <3%.

-

-

Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

Conclusion

Both GC-FID and HPLC-UV are reliable and robust methods for the quantification of ethylene dibenzoate. GC-FID is often preferred for its high sensitivity and simplicity when analyzing relatively clean samples. HPLC-UV offers versatility, especially for complex matrices or when analyzing ethylene dibenzoate alongside non-volatile compounds. The choice of method should be guided by the specific application, sample characteristics, and available instrumentation. Proper method validation is essential to guarantee the trustworthiness and scientific integrity of the results.

References

-

ResearchGate. "Gas-Chromatographic Determination of Ethylene Glycol in Serum." Accessed January 31, 2026. [Link]

-

SIELC. "Separation of Diethylene glycol dibenzoate on Newcrom R1 HPLC column." Accessed January 31, 2026. [Link]

- Google Patents. "CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer." Accessed January 31, 2026.

-

JEOL Ltd. "Structural Analysis of Additives and Related Compounds in Vinyl Acetate by using a Py-GC-HRTOFMS and msFineAnalysis AI." Accessed January 31, 2026. [Link]

-

Agilent Technologies, Inc. "Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC." Accessed January 31, 2026. [Link]

- Google Patents. "CN101376631A - Environment-protective preparation of diglycol ethylene dibenzoate plasticiser." Accessed January 31, 2026.

-

Regulations.gov. "REACH: GC analysis of Ethylene glycol dibenzoate (CAS 94-49-5)." Accessed January 31, 2026. [Link]

-

Regulations.gov. "REACH: NMR analysis of Ethylene glycol dibenzoate (CAS 94-49-5)." Accessed January 31, 2026. [Link]

-

Ataman Kimya. "DI(ETHYLENE GLYCOL) DIBENZOATE." Accessed January 31, 2026. [Link]

-

PubChem - NIH. "Ethylene dibenzoate | C16H14O4 | CID 66750." Accessed January 31, 2026. [Link]

-